molecular formula C15H10F3N3O2S B2926120 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-12-5

3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2926120
CAS No.: 851945-12-5
M. Wt: 353.32
InChI Key: SYDDTESSTPETLH-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor identified as a valuable chemical probe for deubiquitinating enzyme (DUB) research. Its primary research value lies in its ability to selectively inhibit ubiquitin-specific protease 7 (USP7), a key regulatory DUB involved in numerous cellular processes. By potently targeting the catalytic domain of USP7, this compound stabilizes ubiquitinated substrates of the enzyme, leading to the modulation of critical pathways such as the p53-MDM2 axis . This mechanism makes it an essential tool for researchers investigating the role of ubiquitination in oncology, particularly in cancers reliant on USP7 for tumor suppressor degradation and genomic stability. Furthermore, its application extends to neurobiological research, where it is used to probe the involvement of USP7 in synaptic function and neuronal health, providing insights into potential therapeutic strategies for neurodegenerative diseases. The compound's specificity allows for the precise dissection of USP7-related signaling networks in cell-based and in vivo models, facilitating a deeper understanding of protein homeostasis and its dysregulation in disease.

Properties

IUPAC Name

3-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-9(13(23)21(8)14)12(22)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDTESSTPETLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine ring and various functional groups that enhance its lipophilicity and biological activity.

Chemical Structure and Properties

The molecular structure of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide includes:

  • A thiazole ring
  • A pyrimidine ring
  • A trifluoromethyl group that increases lipophilicity

Biological Activity

The biological activity of this compound has been primarily studied in the context of neurodegenerative diseases. It has been shown to act as a multi-target directed ligand, interacting with key enzymes involved in neurodegenerative processes such as β-secretase and Glycogen Synthase Kinase 3β (GSK-3β).

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on β-secretase, which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease.
  • GSK-3β Inhibition : GSK-3β is implicated in various cellular processes, including glycogen metabolism and cell signaling. Inhibition of this enzyme can have therapeutic implications in treating neurodegenerative disorders.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Enzyme Inhibitionβ-secretaseReduces amyloid-beta production
Enzyme InhibitionGSK-3βModulates cell signaling
Neuroprotective EffectsN/AProtects neuronal cells

Case Studies

  • Neuroprotective Effects : A study demonstrated that treatment with 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide resulted in reduced neuronal apoptosis in models of Alzheimer's disease. The compound was shown to significantly decrease levels of oxidative stress markers in neuronal cells.
  • Multi-target Ligand Activity : Another research investigation revealed that the compound exhibits multi-target activity by inhibiting both β-secretase and GSK-3β simultaneously, suggesting its potential as a dual-action therapeutic agent for neurodegenerative diseases.

Synthesis and Analytical Methods

The synthesis of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Common reagents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with catalysts such as palladium on carbon employed to enhance yields.

Analytical Techniques

To elucidate the molecular structure and binding affinities of this compound with target proteins, techniques such as:

  • X-ray Crystallography
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods are critical for understanding the interactions at the molecular level.

Comparison with Similar Compounds

Substituent Effects on the Carboxamide Side Chain

  • N-(2-(Trifluoromethyl)phenyl) vs. The dihydro (2,3-dihydro) ring also introduces conformational rigidity compared to the fully aromatic target compound . N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): The phenethyl linker adds flexibility, which may improve binding to targets with deeper hydrophobic pockets but reduce selectivity due to increased rotational freedom .
  • 345.4 g/mol for the target compound) .

Modifications to the Thiazolopyrimidine Core

  • 7-Hydroxy Substitution :

    • 7-Hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): The hydroxyl group at position 7 enhances hydrogen-bonding capacity but may reduce lipophilicity (clogP ~1.5 vs. ~2.8 for the CF₃ derivative), impacting membrane permeability .
  • Methyl vs.

Pharmacokinetic and Physicochemical Properties

Property Target Compound N-Phenyl Analog () 7-Hydroxy Derivative ()
Molecular Weight (g/mol) 345.4 349.8 345.4
logP (Predicted) ~2.8 ~2.2 ~1.5
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 5 6 5
Rotatable Bonds 3 2 4

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